N-[(4-chlorophenyl)methyl]-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide N-[(4-chlorophenyl)methyl]-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 1251685-03-6
VCID: VC7701600
InChI: InChI=1S/C18H20ClN3O4S/c19-15-5-3-14(4-6-15)11-20-17(23)13-21-12-16(7-8-18(21)24)27(25,26)22-9-1-2-10-22/h3-8,12H,1-2,9-11,13H2,(H,20,23)
SMILES: C1CCN(C1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)Cl
Molecular Formula: C18H20ClN3O4S
Molecular Weight: 409.89

N-[(4-chlorophenyl)methyl]-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide

CAS No.: 1251685-03-6

Cat. No.: VC7701600

Molecular Formula: C18H20ClN3O4S

Molecular Weight: 409.89

* For research use only. Not for human or veterinary use.

N-[(4-chlorophenyl)methyl]-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide - 1251685-03-6

Specification

CAS No. 1251685-03-6
Molecular Formula C18H20ClN3O4S
Molecular Weight 409.89
IUPAC Name N-[(4-chlorophenyl)methyl]-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide
Standard InChI InChI=1S/C18H20ClN3O4S/c19-15-5-3-14(4-6-15)11-20-17(23)13-21-12-16(7-8-18(21)24)27(25,26)22-9-1-2-10-22/h3-8,12H,1-2,9-11,13H2,(H,20,23)
Standard InChI Key OOOGVTAHDNLYSG-UHFFFAOYSA-N
SMILES C1CCN(C1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)Cl

Introduction

Synthesis Pathway

The synthesis of N-[(4-chlorophenyl)methyl]-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide involves multistep organic reactions. Key steps include:

  • Formation of the Dihydropyridine Core:

    • A Hantzsch dihydropyridine synthesis approach can be employed using aldehydes, β-keto esters, and ammonia or ammonium salts.

  • Introduction of the Pyrrolidine Sulfonyl Group:

    • Sulfonation of pyrrolidine derivatives followed by coupling with the dihydropyridine intermediate.

  • Attachment of the Chlorophenylmethyl Group:

    • Nucleophilic substitution reactions using chlorobenzyl halides.

  • Acetamide Functionalization:

    • Final amidation reactions to introduce the acetamide group.

Pharmacological Activity

The structural features of this compound suggest it could serve as a lead molecule in drug discovery for various therapeutic areas:

  • Anticancer Activity: The sulfonamide group is known for its cytotoxic properties against cancer cells.

  • Calcium Channel Modulation: The dihydropyridine core is structurally similar to that of known calcium channel blockers like nifedipine.

  • Anti-inflammatory Potential: Sulfonamides and acetamides are often associated with anti-inflammatory properties.

Biological Studies

Further studies such as molecular docking and in vitro assays are necessary to evaluate:

  • Binding affinity to specific protein targets.

  • Cytotoxicity against cancer cell lines.

  • Enzyme inhibition potential (e.g., kinases or oxidoreductases).

Analytical Characterization

To confirm the structure and purity of the compound, the following techniques are recommended:

TechniquePurpose
NMR SpectroscopyStructural elucidation (¹H, ¹³C)
Mass SpectrometryMolecular weight confirmation
IR SpectroscopyFunctional group identification
Elemental AnalysisEmpirical formula verification

Research Findings

Although specific studies on this compound are not yet widely reported, related compounds with similar scaffolds have demonstrated significant biological activities:

  • Sulfonamide derivatives have shown anticancer properties by inducing apoptosis in cancer cells .

  • Dihydropyridines are well-established as cardiovascular drugs targeting calcium channels .

  • Acetamide-linked molecules have been explored for anti-inflammatory and antimicrobial activities .

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